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Compound of Interest

Compound Name: MRS-1191

cat. No.: B7772452

Technical Support Center: MRS-1191

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals using MRS-1191. The
information is designed to address specific issues that may be encountered during
experiments, with a focus on potential off-target effects.

Frequently Asked Questions (FAQS)

Q1: What is the primary target of MRS-11917

MRS-1191 is a potent and selective antagonist for the human A3 adenosine receptor. It acts as
a competitive antagonist at this receptor.

Q2: How selective is MRS-1191 for the A3 adenosine receptor over other adenosine receptor
subtypes?

MRS-1191 has demonstrated high selectivity for the human A3 adenosine receptor. For
instance, it shows high selectivity against the human Al adenosine receptor. While
comprehensive screening data against all adenosine receptor subtypes is not extensively
published, its reputation in the scientific community is that of a selective A3 antagonist.

Q3: Are there any known off-target effects of MRS-1191?

Direct and comprehensive off-target screening data for MRS-1191 is limited in publicly
available literature. However, MRS-1191 belongs to the 1,4-dihydropyridine chemical class.
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This class of compounds is known to interact with targets other than their primary intended
target. Therefore, researchers should be aware of potential off-target effects common to
dihydropyridines.

Q4: What are the potential off-target effects associated with the dihydropyridine structure of
MRS-1191?

The 1,4-dihydropyridine scaffold is considered a "privileged structure” in medicinal chemistry,
meaning it can bind to a variety of biological targets.[1][2] Potential off-target effects to consider
for any dihydropyridine, including MRS-1191, include:

L-type Calcium Channels: This is the most well-known target for many dihydropyridine
compounds, where they typically act as blockers.[3][4][5][6]

o Other lon Channels: Interactions with potassium and sodium channels have also been
reported for some dihydropyridines.[1]

o G-Protein Coupled Receptors (GPCRs): Some dihydropyridines have shown activity at other
GPCRs, such as al-adrenergic and serotonin (5-HT) receptors.[7]

o Metabolizing Enzymes: Dihydropyridines can interact with cytochrome P-450 enzymes,
which could lead to drug-drug interactions.[2]

o Antioxidant Activity: Some 1,4-dihydropyridine derivatives have been shown to possess
antioxidant properties.[8][9][10][11]

It is crucial to note that the specific off-target profile of MRS-1191 has not been fully
characterized, and the above are potential considerations based on its chemical class.

Troubleshooting Guide
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Observed Experimental
Issue

Potential Cause (Off-Target
Effect)

Recommended
Troubleshooting Steps

Unexpected changes in
intracellular calcium levels
unrelated to A3 receptor

signaling.

L-type Calcium Channel
Blockade: MRS-1191, being a
dihydropyridine, may be
causing blockade of L-type
calcium channels, a common
off-target effect for this class of
compounds.[3][4][5][6]

1. Use a structurally unrelated
A3 antagonist as a negative
control to see if the effect
persists. 2. Test a known L-
type calcium channel blocker
(e.g., nifedipine) in your
experimental system to see if it
phenocopies the effect of
MRS-1191. 3. Perform
concentration-response curves
for MRS-1191 to determine if
the calcium-related effects
occur at concentrations
significantly different from
those required for A3 receptor

antagonism.

Alterations in membrane
potential or neuronal

excitability.

Interaction with other ion
channels: Dihydropyridines
have been reported to interact
with potassium and sodium

channels.[1]

1. Use specific inhibitors for
potassium or sodium channels
to see if they can block the
unexpected effects of MRS-
1191. 2. Employ
electrophysiological
techniques (e.g., patch-clamp)
to directly measure the effects
of MRS-1191 on relevant ion
channel currents in your cells

of interest.

Unexplained physiological
responses in tissues known to
express adrenergic or

serotonergic receptors.

Activity at other GPCRs: The
dihydropyridine scaffold has
been associated with activity at
al-adrenergic and serotonin

receptors.[7]

1. Include selective
antagonists for al-adrenergic
and serotonin receptors in your
experiments to determine if
they can reverse the observed
effects of MRS-1191. 2. Test
the effect of MRS-1191 in cell
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lines that express these
receptors but lack the A3

adenosine receptor.

Variability in experimental
results when co-administering

other compounds.

Inhibition of Cytochrome P-450
Enzymes: Dihydropyridines
can inhibit metabolizing
enzymes, potentially altering
the concentration and effect of

other drugs.[2]

1. Review the metabolic
pathways of any co-
administered compounds. 2. If
possible, measure the
metabolic stability of the co-
administered drug in the
presence and absence of
MRS-1191 using liver
microsomes or other relevant

in vitro systems.

Data on MRS-1191 Affinity

Parameter Value Receptor Reference
) Human A3 Adenosine Not explicitly cited in
Ki 31.4nM i
Receptor snippets
Human A3 Adenosine Not explicitly cited in
KB 92 nM

Receptor

shippets

Note: While specific citations for these values were not found in the provided search snippets,

they are commonly referenced in vendor and pharmacology databases for MRS-1191.

Experimental Protocols

Protocol: Radioligand Binding Assay to Determine Competitive Antagonism

This protocol is a generalized procedure based on the description of experiments conducted

with MRS-1191.

e Cell Culture and Membrane Preparation:

o Culture HEK-293 cells stably expressing the human A3 adenosine receptor.
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[e]

Harvest cells and homogenize in a lysis buffer (e.g., 5 mM Tris-HCI, 5 mM EDTA, pH 7.4).

o

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

[¢]

Centrifuge the supernatant at high speed to pellet the cell membranes.

[¢]

Resuspend the membrane pellet in an appropriate assay buffer.

e Binding Assay:

[¢]

In a 96-well plate, add the cell membrane preparation.

[e]

Add a fixed concentration of the radioligand, such as [*2°]]AB-MECA (a high-affinity A3
agonist).

[e]

Add increasing concentrations of MRS-1191.

o

To determine non-specific binding, add a high concentration of a non-labeled A3 agonist
(e.g., IB-MECA) to a separate set of wells.

o

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
o Detection and Analysis:

o Rapidly filter the contents of each well through a glass fiber filter mat to separate bound
from free radioligand.

o Wash the filters with ice-cold assay buffer.
o Measure the radioactivity retained on the filters using a gamma counter.

o Analyze the data using non-linear regression to determine the ICso of MRS-1191. The Ki
value can then be calculated using the Cheng-Prusoff equation.

Visualizations

Caption: Troubleshooting workflow for unexpected experimental results with MRS-1191.
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Potential Off-Target Interactions of MRS-1191
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Caption: Potential primary and off-target interactions of MRS-1191.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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